molecular formula C13H20Cl2N2 B2500355 [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride CAS No. 1485393-23-4

[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride

Cat. No.: B2500355
CAS No.: 1485393-23-4
M. Wt: 275.22
InChI Key: LDTAQOXYTKIGGR-SNFSYSBXSA-N
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Description

[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.22. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Structural Insights

  • Synthesis and Structural Analysis :

    • The compound's structure, characterized by its bicyclic rings, has been the subject of detailed structural analysis. In a study, certain structural characteristics like chair and half-chair conformations of cyclohexane rings and the planarity of benzene and pyridine rings were observed in a related compound, providing insights into the spatial configuration and potential reactivity of such structures (Wu et al., 2009).
  • Methodological Development in Synthesis :

    • Novel synthetic routes have been explored for derivatives of azabicyclo[3.1.0]hexane, indicating the relevance of these structures in advancing synthetic organic chemistry. For instance, the intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has been used to synthesize tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton, highlighting innovative synthetic methodologies and the structural versatility of these compounds (Gensini et al., 2002).
  • Chemical Modification and Derivatives Synthesis :

    • The framework of azabicyclo[3.1.0]hexane has been used to create spiro compounds, such as 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating the compound's utility as a core structure for further chemical modifications and the synthesis of potentially bioactive derivatives (Filatov et al., 2017).
  • Asymmetric Preparation and Functionalization :

    • Research has also focused on the asymmetric preparation of azabicyclo[3.1.0]hexane derivatives, underscoring the significance of such compounds in stereoselective synthesis. The studies involved the development of methods for the removal of benzyl-type protecting groups, demonstrating the compound’s adaptability for further functionalization (Wolan et al., 2011).
  • Reactivity and Mechanistic Insights :

    • The reactivity of azabicyclo[3.1.0]hexane derivatives has been explored, with studies detailing the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine and PhSeBr, resulting in ring-closure products. These studies not only highlight the compound’s reactivity but also propose mechanisms, contributing to a deeper understanding of its chemical behavior (Fu & Huang, 2008).

Properties

IUPAC Name

[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-,13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTAQOXYTKIGGR-SNFSYSBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(C1C2)CN)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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